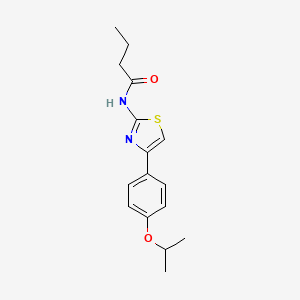

N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide

Description

Properties

IUPAC Name |

N-[4-(4-propan-2-yloxyphenyl)-1,3-thiazol-2-yl]butanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2S/c1-4-5-15(19)18-16-17-14(10-21-16)12-6-8-13(9-7-12)20-11(2)3/h6-11H,4-5H2,1-3H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQOAJYRAXQLLQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide typically involves the reaction of 4-isopropoxybenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with butyric anhydride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in ethanol.

Substitution: Electrophilic substitution using halogens or nucleophilic substitution using amines.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of reduced thiazole derivatives.

Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Anticancer Properties

N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide has been investigated for its potential as an anti-inflammatory and anticancer agent. The compound exhibits the ability to inhibit specific enzymes and signaling pathways involved in inflammation and tumor progression. For instance, studies have demonstrated that thiazole derivatives can modulate the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in inflammatory processes .

Mechanism of Action

The mechanism of action involves binding to active sites of enzymes, thereby inhibiting their activity. This interaction can lead to reduced production of pro-inflammatory mediators and altered cell signaling pathways, contributing to its therapeutic effects against cancer and inflammatory diseases .

Biological Research

Protein-Ligand Interactions

In biological research, this compound is utilized as a probe to study protein-ligand interactions. Its structural properties allow it to serve as a scaffold for designing new ligands with enhanced binding affinities for various biological targets . The compound's ability to selectively inhibit certain receptors makes it a valuable tool in pharmacological studies.

Materials Science

Organic Semiconductors and LEDs

The compound is also explored for its applications in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). Due to its unique electronic properties, this compound can be incorporated into organic electronic devices, enhancing their performance and efficiency.

Industrial Applications

Synthesis of Specialty Chemicals

In industrial contexts, this compound serves as a precursor for synthesizing advanced materials and specialty chemicals. Its versatility allows it to be adapted for various chemical reactions, making it an essential component in the production of novel compounds with specific functionalities .

Case Studies

-

Anti-Cancer Activity Study

A study involving this compound showed promising results in inhibiting cancer cell proliferation. The compound was tested against several cancer cell lines, revealing significant cytotoxic effects at low micromolar concentrations. This study highlights the potential of thiazole derivatives in developing new anticancer therapies . -

Inflammation Model Experiment

In a model of acute inflammation, this compound demonstrated a marked reduction in inflammatory markers when administered to test subjects. This case study supports its application as an anti-inflammatory agent and provides insights into its pharmacological profile .

Mechanism of Action

The mechanism of action of N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the biosynthesis of bacterial cell walls, leading to antimicrobial activity. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Notes:

- Melting Points : Chlorophenyl and methoxyphenyl analogs exhibit higher melting points (190–265°C), likely due to stronger intermolecular interactions (e.g., halogen bonding, π-π stacking) compared to hydroxyl or isopropoxy groups .

- Solubility: The isopropoxy group may enhance lipophilicity compared to hydrophilic substituents like hydroxyl or morpholinomethyl .

- Spectral Data : NMR and HRMS data for analogs confirm structural integrity. For example, 1H-NMR chemical shifts for thiazole protons range from δ 7.2–8.1 ppm, while aryl protons appear at δ 6.8–7.5 ppm .

Antibacterial Activity

Chlorophenyl-substituted thiazoles (e.g., A28–A35 in ) showed moderate to strong antibacterial activity against Gram-positive bacteria, with MIC values ≤8 µg/mL. The chloro group’s electron-withdrawing nature may enhance membrane permeability .

Cardioprotective Effects

Methoxyphenyl-thiazole derivatives () demonstrated superior cardioprotective activity compared to reference drugs like Mildronate. The methoxy group’s moderate lipophilicity and metabolic stability likely contribute to this effect. The isopropoxy analog could exhibit prolonged half-life due to steric hindrance against enzymatic degradation .

Antioxidant Potential

Dihydroxyphenyl analogs () are structurally poised for radical scavenging, though activity data are lacking. The target compound’s single isopropoxy group may limit antioxidant efficacy compared to dihydroxy derivatives.

Biological Activity

N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a thiazole ring substituted with an isopropoxyphenyl group and a butyramide moiety. Its structure is pivotal for its interaction with biological targets.

This compound exhibits various biological activities, primarily through its interaction with specific biochemical pathways. The following mechanisms have been identified:

- Anti-inflammatory Activity : The compound may modulate inflammatory responses by interacting with immune cells and inflammatory mediators.

- Anticancer Properties : Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating that it may inhibit tumor growth through apoptosis or cell cycle arrest mechanisms.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

- Anti-inflammatory Effects : A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in vitro, indicating its potential as an anti-inflammatory agent. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response .

- Anticancer Activity : In a recent investigation, the compound was tested on several colon cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis in DLD-1 cells, with IC50 values indicating effectiveness at micromolar concentrations . Furthermore, in vivo studies using xenograft models revealed a significant reduction in tumor size without noticeable toxicity to surrounding tissues .

- Antimicrobial Properties : Research also highlighted its effectiveness against Gram-positive bacteria, where it displayed minimum inhibitory concentrations (MICs) comparable to established antibiotics . This suggests potential applications in treating bacterial infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole and phenyl groups can enhance biological activity. For instance, substituting different alkoxy groups on the phenyl ring has shown varying degrees of potency against cancer cells and inflammatory markers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide and related thiazole derivatives?

- Methodological Answer : Synthesis typically involves multi-step protocols, including:

- Coupling reactions : Substituted 2-aminothiazoles are reacted with activated carbonyl derivatives (e.g., acid chlorides or anhydrides) under reflux conditions. For example, thiazole-2-amine intermediates can be coupled with butyric acid derivatives in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .

- Cyclization : Thiazole ring formation via Hantzsch thiazole synthesis, using α-haloketones and thioureas .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) are standard .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole C-2 proton at δ 8.1–8.3 ppm) .

- IR Spectroscopy : Key peaks include C=O stretching (1650–1700 cm⁻¹) and N-H bending (1530–1570 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z 347.12) .

Q. What are the primary biological targets of thiazole-2-yl derivatives like this compound?

- Methodological Answer :

- Kinase Inhibition : Thiazole derivatives inhibit kinases (e.g., Nek2, Hec1) via competitive binding to ATP pockets. Assays include fluorescence polarization and kinase-Glo luminescence .

- Antimicrobial Activity : MIC (Minimum Inhibitory Concentration) testing against bacterial/fungal strains .

- Cardioprotective Effects : Ex vivo models (e.g., isolated rat hearts under hypoxia) assess contractile response reduction .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized?

- Methodological Answer :

- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki-Miyaura coupling of aryl boronic acids to thiazole intermediates .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may require post-reaction dialysis for impurity removal .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 minutes vs. 24 hours under reflux) .

Q. How can contradictions in spectral data (e.g., ambiguous NMR signals) be resolved?

- Methodological Answer :

- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating 1H-13C couplings (e.g., distinguishing thiazole C-5 from aryl protons) .

- X-ray Crystallography : Single-crystal diffraction provides unambiguous structural confirmation, as demonstrated for fluorophenyl-thiazole analogs .

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts for comparison with experimental data .

Q. What computational approaches predict the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like carbonic anhydrase I (PDB: 6I0L). Key interactions (e.g., hydrogen bonds with Thr199) guide SAR .

- QSAR Modeling : CoMFA/CoMSIA analyzes substituent effects (e.g., electron-withdrawing groups enhancing kinase inhibition) .

Q. How do structural modifications (e.g., isopropoxy vs. methoxy substituents) influence bioactivity?

- Methodological Answer :

- Substituent Effects :

- Electron-Donating Groups (e.g., -OCH₂CH₃) : Increase lipophilicity and membrane permeability (logP >3.5) but may reduce metabolic stability .

- Halogen Substituents (e.g., -Cl) : Enhance kinase selectivity via hydrophobic interactions (e.g., with Nek2 Leu154) .

- Assay Validation : Parallel synthesis of analogs followed by in vitro IC50 profiling against target enzymes .

Q. How can stability studies under varying pH/temperature conditions inform formulation strategies?

- Methodological Answer :

- Forced Degradation Studies :

- Acidic/Basic Hydrolysis : Incubate at pH 2 (HCl) and pH 10 (NaOH) at 40°C for 48 hours; monitor degradation via HPLC .

- Oxidative Stress : Treat with 3% H₂O₂; assess thiazole ring oxidation to sulfoxides/sulfones .

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td >200°C suggests solid-state stability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.